molecular formula C9H10BrNO2 B3281835 4-Bromo-2-(dimethylamino)benzoic acid CAS No. 741698-88-4

4-Bromo-2-(dimethylamino)benzoic acid

Cat. No.: B3281835
CAS No.: 741698-88-4
M. Wt: 244.08 g/mol
InChI Key: ACAOXPRZUJIGCS-UHFFFAOYSA-N
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Description

4-Bromo-2-(dimethylamino)benzoic acid is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are substituted by a bromine atom and a dimethylamino group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(dimethylamino)benzoic acid typically involves the bromination of 2-(dimethylamino)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(dimethylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-(dimethylamino)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-dimethylbenzoic acid
  • 4-Bromo-2-(dimethylamino)benzaldehyde
  • 2-Amino-4-bromobenzoic acid

Uniqueness

4-Bromo-2-(dimethylamino)benzoic acid is unique due to the presence of both a bromine atom and a dimethylamino group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming hydrogen bonds. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-bromo-2-(dimethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11(2)8-5-6(10)3-4-7(8)9(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAOXPRZUJIGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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